1,3-BENZODIOXOL-5-YL(4-CYCLOHEXYLPIPERAZINO)METHANONE
Overview
Description
1,3-BENZODIOXOL-5-YL(4-CYCLOHEXYLPIPERAZINO)METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules, and a cyclohexylpiperazine group, which is often found in pharmaceutical compounds.
Preparation Methods
The synthesis of 1,3-BENZODIOXOL-5-YL(4-CYCLOHEXYLPIPERAZINO)METHANONE typically involves multiple steps, starting with the preparation of the benzodioxole core. This can be achieved through a series of reactions including cyclization and functional group modifications. The cyclohexylpiperazine moiety is then introduced through a coupling reaction, often facilitated by a catalyst such as palladium. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow chemistry and high-throughput screening.
Chemical Reactions Analysis
1,3-BENZODIOXOL-5-YL(4-CYCLOHEXYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly performed using hydrogen gas in the presence of a metal catalyst, this reaction can reduce ketones to alcohols or amines.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can be achieved using halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s bioactivity or stability.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Due to its structural similarity to known pharmacophores, it is being investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: Its stability and reactivity make it useful in the development of new industrial processes, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,3-BENZODIOXOL-5-YL(4-CYCLOHEXYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can form hydrogen bonds and π-π interactions with aromatic amino acids in proteins, while the cyclohexylpiperazine group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
1,3-BENZODIOXOL-5-YL(4-CYCLOHEXYLPIPERAZINO)METHANONE can be compared with other compounds that feature similar structural motifs:
1,3-Benzodioxole: This core structure is found in various bioactive molecules, including safrole and piperonyl butoxide, which are used as insecticides and synergists.
Cyclohexylpiperazine: This moiety is present in several pharmaceutical compounds, such as trazodone and nefazodone, which are used as antidepressants. The uniqueness of this compound lies in the combination of these two structural motifs, which can result in enhanced bioactivity and specificity compared to its individual components.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(4-cyclohexylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-18(14-6-7-16-17(12-14)23-13-22-16)20-10-8-19(9-11-20)15-4-2-1-3-5-15/h6-7,12,15H,1-5,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWQNWXHWRNMEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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